molecular formula C18H24N2O5S B5556990 (4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5556990
M. Wt: 380.5 g/mol
InChI Key: NJBPVSYVVDWLKO-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.14059304 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of heterocyclic compounds based on pyrazole derivatives. For instance, the study by El‐Emary, Al-muaikel, and Moustafa (2002) delves into the synthesis of new heterocycles with potential antimicrobial properties, showcasing the chemical versatility of pyrazole-based compounds in creating pharmacologically active agents. The diversity in the synthesized compounds suggests their potential utility in developing new antimicrobial treatments (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

The exploration of anticancer properties is another significant area of research. Studies have focused on synthesizing and evaluating the biological activities of novel compounds with potential anticancer effects. For example, the work by Van Vliet et al. (2000) investigates thiopyran analogues of dopamine D3 receptor-selective agonists, highlighting the synthesis and pharmacological evaluation of compounds with potential therapeutic implications in cancer treatment (Van Vliet et al., 2000).

Synthesis of Complex Heterocyclic Compounds

The synthesis of complex heterocyclic compounds for various applications, including pharmaceuticals, is a critical area of research. Studies such as that by Khazaei et al. (2015) have demonstrated the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing the role of efficient and homogeneous catalysts in the synthesis process. These methodologies contribute to the development of green chemistry protocols and the creation of novel compounds with potential application in scientific research and drug development (Khazaei et al., 2015).

Properties

IUPAC Name

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-12(2)8-19-5-6-20(15-10-26(22,23)9-14(15)19)18(21)13-3-4-16-17(7-13)25-11-24-16/h3-4,7,12,14-15H,5-6,8-11H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPVSYVVDWLKO-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.